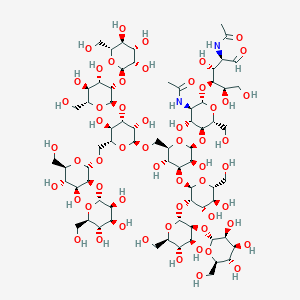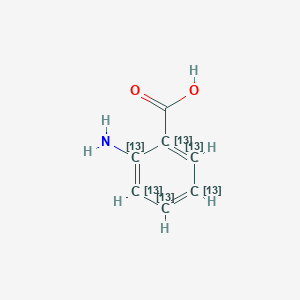
DABCO(R)-CuCl complex, 97%
Descripción general
Descripción
The DABCO®-CuCl complex, 97% is a coordination complex that is widely used in various fields of research and industry. The complex is also known as (1,4-Diazabicyclo [2.2.2]octane)copper (I)chloride complex . It has a linear formula of C6H12N2 · CuCl .
Synthesis Analysis
DABCO is often used as a catalyst in various chemical reactions . For instance, it plays a crucial role in the Michael reaction, which is of particular importance in the synthesis of heterocyclic compounds . In this reaction, DABCO acts as a basic organic catalyst, deprotonating the reactants and producing reactive anionic nucleophiles of various nature, which are readily added to unsaturated substrates .
Molecular Structure Analysis
The molecular weight of the DABCO-CuCl complex is 211.17 . The SMILES string representation of the complex is Cl [Cu].C1CN2CCN1CC2 . The InChI key for the complex is WHZBKEDMTQJFEI-UHFFFAOYSA-M .
Chemical Reactions Analysis
DABCO is frequently used as a catalyst in various chemical reactions . It is particularly effective in the Michael and Biginelli reactions, as well as nucleophilic addition at C=X and C≡X bonds . DABCO is most often employed in these reactions as a basic organic catalyst, which deprotonates the reactants, producing reactive anionic nucleophiles of various nature, which are readily added to unsaturated substrates .
Physical And Chemical Properties Analysis
The DABCO-CuCl complex is a powder with an assay of 97% . It is suitable for reactions involving copper as a core reagent and as a catalyst . The melting point of the complex is between 180-186 °C .
Aplicaciones Científicas De Investigación
1. Catalysis of Morita–Baylis–Hillman and Knoevenagel Reactions DABCO is frequently used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . It acts as a base, catalyst, and reagent, reflecting its versatility in organic chemistry .
Supernucleophile
DABCO exhibits properties of an uncharged supernucleophile . This unique characteristic, combined with its nucleofuge properties, enables DABCO to catalyze a series of organic reactions .
3. Building Block for the Preparation of 1,4-Disubstituted Piperazines DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Source of SO2
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), a derivative of DABCO, can serve as a source of SO2 .
Electrophilic Fluorinating Agent
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), another derivative of DABCO, is used as an electrophilic fluorinating agent .
Component of Ionic Liquids
DABCO serves as a convenient component for designing both types of ionic liquids . For example, DAIL is a catalyst based on DABCO, representing an acidic polyelectrolyte .
Mecanismo De Acción
Target of Action
The primary target of the DABCO-CuCl complex is the organic substrates in chemical reactions . The complex acts as a catalyst, facilitating the transformation of these substrates into desired products .
Mode of Action
The DABCO-CuCl complex interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . The complex facilitates the formation of intermediate states, reducing the energy required for the reaction .
Biochemical Pathways
The DABCO-CuCl complex affects various biochemical pathways, particularly those involving the formation of carbon-carbon bonds . For instance, it catalyzes the Morita–Baylis–Hillman and Knoevenagel reactions, which are crucial in the synthesis of heterocyclic compounds .
Pharmacokinetics
Its solubility in various solvents suggests it could be well-distributed in a system where these solvents are present .
Result of Action
The action of the DABCO-CuCl complex results in the formation of desired products from organic substrates . It enables the efficient synthesis of complex organic compounds, including heterocyclic compounds .
Action Environment
The action of the DABCO-CuCl complex can be influenced by various environmental factors. For instance, the type of solvent used can affect the efficiency of the catalysis . Additionally, the complex must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity and reactivity toward carbon dioxide and air moisture .
Direcciones Futuras
The DABCO-CuCl complex, due to its catalytic properties, has potential for further exploration in the field of organic synthesis . Its role in facilitating various chemical reactions, such as the Michael and Biginelli reactions, suggests that it could be utilized in the development of new synthetic methodologies .
Propiedades
IUPAC Name |
chlorocopper;1,4-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH.Cu/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKEDMTQJFEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClCuN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746326 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocopper;1,4-diazabicyclo[2.2.2]octane | |
CAS RN |
57953-31-8 | |
| Record name | Chlorocopper--1,4-diazabicyclo[2.2.2]octane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57953-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)
